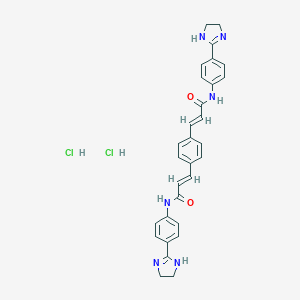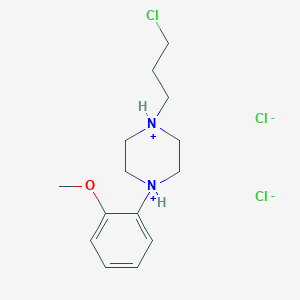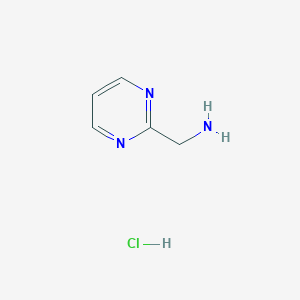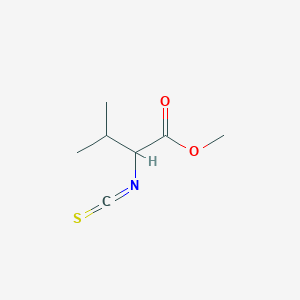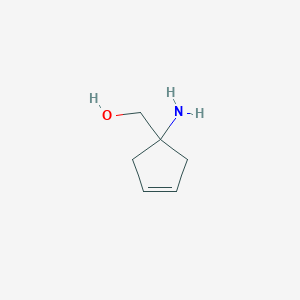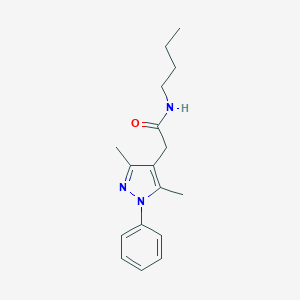
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide, also known as BDMC, is a pyrazole derivative that has gained attention in recent years due to its potential medicinal properties. BDMC has been studied for its ability to inhibit cancer cell growth, as well as its anti-inflammatory and antioxidant effects. In
Wirkmechanismus
The mechanism of action of N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in cancer cells is not fully understood. However, it has been proposed that N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide inhibits cancer cell growth by inducing cell cycle arrest and apoptosis. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has also been shown to downregulate the expression of various proteins involved in cancer cell proliferation and survival.
In terms of its anti-inflammatory and antioxidant effects, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress by increasing the activity of antioxidant enzymes.
Biochemische Und Physiologische Effekte
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been found to have various biochemical and physiological effects. In animal studies, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been shown to reduce tumor growth and metastasis. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has also been found to reduce inflammation and oxidative stress in various tissues, including the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in lab experiments is its specificity for cancer cells. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been shown to selectively inhibit the growth of cancer cells while having minimal effects on normal cells. Additionally, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been found to have low toxicity in animal studies.
One limitation of using N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in lab experiments is its poor solubility in water. This can make it difficult to administer N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in vivo and may require the use of solvents or other delivery methods.
Zukünftige Richtungen
There are several future directions for research on N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide. One area of interest is the development of more efficient synthesis methods for N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide. Another area of research is the identification of the specific proteins and pathways that N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide targets in cancer cells.
In addition, further studies are needed to determine the optimal dosing and administration of N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in vivo. Future research may also explore the potential use of N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy.
Conclusion:
In conclusion, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide is a pyrazole derivative that has shown potential medicinal properties, particularly in cancer treatment. Its ability to selectively inhibit cancer cell growth and induce apoptosis has made it a promising candidate for further research. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide also has anti-inflammatory and antioxidant effects, which may have implications for other diseases. While there are some limitations to using N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in lab experiments, its specificity for cancer cells and low toxicity make it a valuable tool for cancer research.
Synthesemethoden
The synthesis of N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide involves the reaction of butylamine, 4-acetyl-3,5-dimethylphenylhydrazine, and phenyl isothiocyanate. The resulting product is then purified through recrystallization. This synthesis method has been reported to yield N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been studied for its potential medicinal properties, particularly in cancer treatment. In vitro studies have shown that N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer effects, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has also been studied for its anti-inflammatory and antioxidant properties. In animal studies, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been shown to reduce inflammation and oxidative stress in various tissues.
Eigenschaften
CAS-Nummer |
125103-56-2 |
|---|---|
Produktname |
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide |
Molekularformel |
C17H23N3O |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
N-butyl-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C17H23N3O/c1-4-5-11-18-17(21)12-16-13(2)19-20(14(16)3)15-9-7-6-8-10-15/h6-10H,4-5,11-12H2,1-3H3,(H,18,21) |
InChI-Schlüssel |
TYEQOPUQTBJCKA-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CC1=C(N(N=C1C)C2=CC=CC=C2)C |
Kanonische SMILES |
CCCCNC(=O)CC1=C(N(N=C1C)C2=CC=CC=C2)C |
Andere CAS-Nummern |
125103-56-2 |
Synonyme |
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



palladium(II) dichloride](/img/structure/B50169.png)
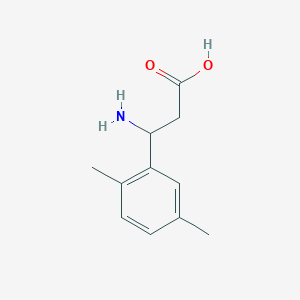
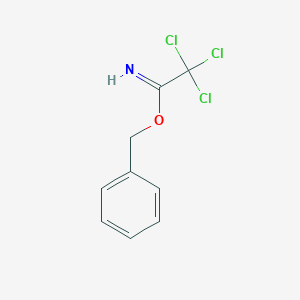
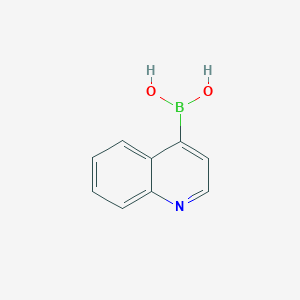
![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)
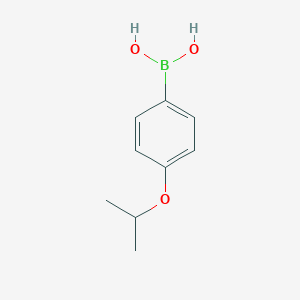
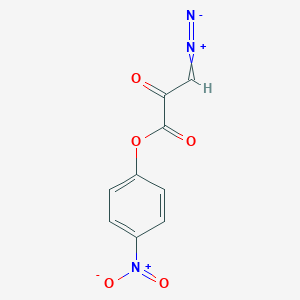
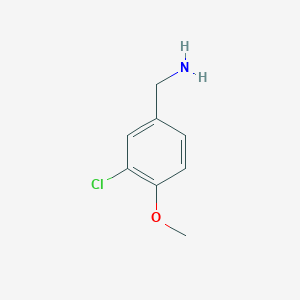
![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)
